6-((Tert-butoxycarbonyl)amino)pyridazine-4-carboxylic acid
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Overview
Description
6-((Tert-butoxycarbonyl)amino)pyridazine-4-carboxylic acid is a chemical compound that belongs to the class of pyridazine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group at the 6-position of the pyridazine ring and a carboxylic acid group at the 4-position. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((Tert-butoxycarbonyl)amino)pyridazine-4-carboxylic acid typically involves the following steps:
Protection of the Amino Group: The amino group at the 6-position of the pyridazine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Pyridazine Ring: The pyridazine ring can be formed through an aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines under neutral conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group at the 4-position can be introduced through various methods, including the use of appropriate carboxylation reagents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-((Tert-butoxycarbonyl)amino)pyridazine-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can undergo nucleophilic substitution reactions with various electrophiles.
Deprotection Reactions: The Boc protecting group can be removed using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol.
Coupling Reactions: The carboxylic acid group can participate in amide bond formation with amines using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Deprotection Reactions: Trifluoroacetic acid, HCl in methanol.
Coupling Reactions: DIC, HOBt, DMAP.
Major Products
The major products formed from these reactions include substituted pyridazine derivatives, deprotected amino pyridazines, and amide-linked pyridazine compounds.
Scientific Research Applications
6-((Tert-butoxycarbonyl)amino)pyridazine-4-carboxylic acid has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: It serves as a building block for the development of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands.
Material Science: It is utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 6-((Tert-butoxycarbonyl)amino)pyridazine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc-protected amino group can be selectively deprotected to reveal the free amino group, which can then interact with active sites of enzymes or binding sites of receptors. This interaction can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- 6-((3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propyl)(methyl)amino)quinoline-4-carboxylic acid
Uniqueness
6-((Tert-butoxycarbonyl)amino)pyridazine-4-carboxylic acid is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct reactivity and stability. The presence of the Boc protecting group allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C10H13N3O4 |
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Molecular Weight |
239.23 g/mol |
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridazine-4-carboxylic acid |
InChI |
InChI=1S/C10H13N3O4/c1-10(2,3)17-9(16)12-7-4-6(8(14)15)5-11-13-7/h4-5H,1-3H3,(H,14,15)(H,12,13,16) |
InChI Key |
NEQJAGLGEMNXKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN=CC(=C1)C(=O)O |
Origin of Product |
United States |
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